![molecular formula C7H14N2O6S B12547809 2,2'-({2-[(Methanesulfonyl)amino]ethyl}azanediyl)diacetic acid CAS No. 144050-69-1](/img/structure/B12547809.png)
2,2'-({2-[(Methanesulfonyl)amino]ethyl}azanediyl)diacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-({2-[(Methanesulfonyl)amino]ethyl}azanediyl)diacetic acid is a complex organic compound with the molecular formula C7H14N2O6S. This compound is known for its unique structure, which includes a methanesulfonyl group and two acetic acid moieties connected through an ethylamine linkage. It is used in various scientific research applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-({2-[(Methanesulfonyl)amino]ethyl}azanediyl)diacetic acid typically involves the reaction of methanesulfonyl chloride with ethylenediamine, followed by the addition of chloroacetic acid. The reaction conditions often require a controlled temperature environment and the use of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-({2-[(Methanesulfonyl)amino]ethyl}azanediyl)diacetic acid undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the acetic acid moieties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce alcohols or aldehydes.
Applications De Recherche Scientifique
2,2’-({2-[(Methanesulfonyl)amino]ethyl}azanediyl)diacetic acid is utilized in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain metabolic disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 2,2’-({2-[(Methanesulfonyl)amino]ethyl}azanediyl)diacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or alter the function of proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with a similar ethylenediamine backbone but with four acetic acid groups.
Nitrilotriacetic acid (NTA): Another chelating agent with three acetic acid groups attached to a nitrogen atom.
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with a more complex structure, including five acetic acid groups.
Uniqueness
2,2’-({2-[(Methanesulfonyl)amino]ethyl}azanediyl)diacetic acid is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that primarily function as chelating agents.
Propriétés
Numéro CAS |
144050-69-1 |
|---|---|
Formule moléculaire |
C7H14N2O6S |
Poids moléculaire |
254.26 g/mol |
Nom IUPAC |
2-[carboxymethyl-[2-(methanesulfonamido)ethyl]amino]acetic acid |
InChI |
InChI=1S/C7H14N2O6S/c1-16(14,15)8-2-3-9(4-6(10)11)5-7(12)13/h8H,2-5H2,1H3,(H,10,11)(H,12,13) |
Clé InChI |
CWEWOZODXSOJGP-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NCCN(CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


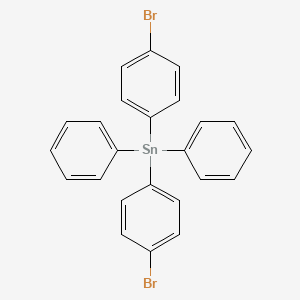



![1-Chloro-5-[(1-chloro-1,2,2,2-tetramethyldisilanyl)oxy]-1,1,3,3,5,5-hexamethyltrisiloxane](/img/structure/B12547756.png)

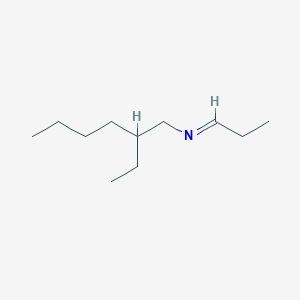
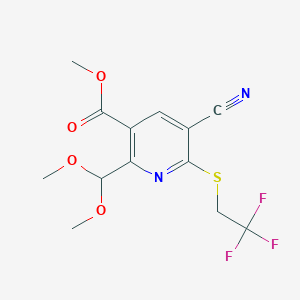
![3-Iodo-4-[(oxan-2-yl)oxy]but-2-en-1-ol](/img/structure/B12547777.png)
![Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)-](/img/structure/B12547778.png)
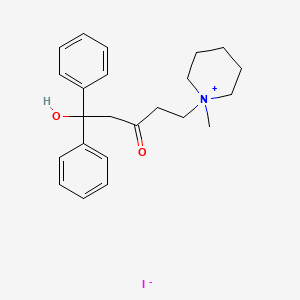
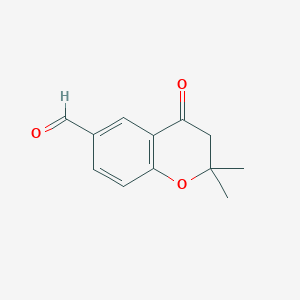
![[(S)-1-Methyl-2-azidoethyl]carbamic acid tert-butyl ester](/img/structure/B12547789.png)
![(2R)-2-{[2-(Methylsulfanyl)phenoxy]methyl}oxirane](/img/structure/B12547803.png)
